Cas no 85589-65-7 (Pyridine, 3-(4-fluorophenyl)-)

Pyridine, 3-(4-fluorophenyl)- structure
Pyridine, 3-(4-fluorophenyl)- structure
Product Name:Pyridine, 3-(4-fluorophenyl)-
CAS No:85589-65-7
MF:C11H8FN
MW:173.186326026917
MDL:MFCD08457023
CID:664011
PubChem ID:15544370
Update Time:2025-04-23

Pyridine, 3-(4-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 3-(4-fluorophenyl)-
    • 3-(4-Fluorophenyl)pyridine
    • 3-(4-Fluorophenyl)-pyridine
    • MDL: MFCD08457023
    • Inchi: 1S/C11H8FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H
    • InChI Key: UWTPPGDNJIIUBY-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1C=NC=CC=1

Computed Properties

  • Exact Mass: 173.064077422g/mol
  • Monoisotopic Mass: 173.064077422g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 12.9Ų

Pyridine, 3-(4-fluorophenyl)- Pricemore >>

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Additional information on Pyridine, 3-(4-fluorophenyl)-

Pyridine, 3-(4-fluorophenyl)-: A Comprehensive Overview

Pyridine, a heterocyclic aromatic compound belonging to the family of nitrogen-containing organic compounds, has been extensively studied for its diverse applications in various fields, including pharmaceuticals, chemistry, and materials science. Among its numerous derivatives, 3-(4-fluorophenyl)-pyridine stands out as a significant compound, particularly due to its unique structural features and potential applications in drug discovery and chemical research.

This compound, also known by its CAS registry number 85589-65-7, has garnered attention from researchers worldwide for its ability to serve as a versatile building block in the synthesis of complex molecules. Its structure features a pyridine ring substituted at the 3-position with a 4-fluorophenyl group, introducing unique electronic and steric properties that make it valuable in medicinal chemistry.

Recent studies have highlighted the importance of fluoroaromatic substituents in modulating the pharmacokinetics and bioavailability of pyridine derivatives. The presence of a fluorine atom at the para position of the phenyl ring not only enhances the compound's metabolic stability but also influences its interactions with biological systems, potentially leading to improved therapeutic outcomes.

In the realm of drug discovery, 3-(4-fluorophenyl)-pyridine has been explored as a lead compound in the development of inhibitors for various disease targets. For instance, researchers have investigated its role in targeting specific enzymes and receptors implicated in cancer, inflammation, and neurodegenerative disorders. These studies underscore the compound's potential as a scaffold for designing highly potent and selective drugs.

Moreover, the structural versatility of pyridine derivatives has made them valuable tools in combinatorial chemistry and high-throughput screening campaigns. The incorporation of a 4-fluorophenyl group further enhances this versatility by introducing additional degrees of freedom for chemical modification, enabling the creation of diverse libraries of compounds with tailored properties.

Recent advancements in synthetic chemistry have also facilitated the efficient synthesis of 3-(4-fluorophenyl)-pyridine and its derivatives. Novel catalytic methods and reaction protocols have been developed to optimize the yield and purity of these compounds, making them more accessible for research and industrial applications.

In conclusion, Pyridine, 3-(4-fluorophenyl)- (CAS No. 85589-65-7) represents a valuable asset in the chemist's toolkit, with its unique properties and versatile applications driving ongoing research in drug discovery and chemical innovation.

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